![molecular formula C20H14ClN3O3 B505546 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B505546.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with 5-(1,3-benzoxazol-2-yl)-2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as optical brighteners.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the chloro group on the nicotinamide ring enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C20H14ClN3O3 |
|---|---|
Poids moléculaire |
379.8g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-16-9-8-12(20-24-14-6-2-3-7-17(14)27-20)11-15(16)23-19(25)13-5-4-10-22-18(13)21/h2-11H,1H3,(H,23,25) |
Clé InChI |
OPYXDCRVNBAWDJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=C(N=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide](/img/structure/B505463.png)
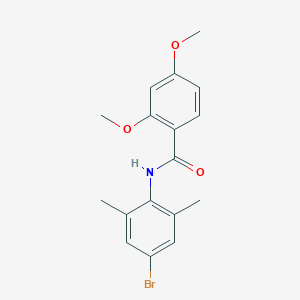
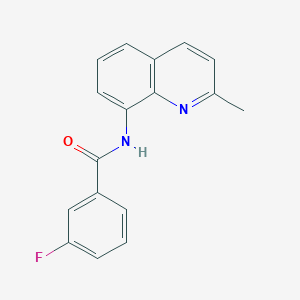

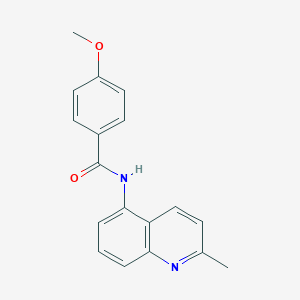
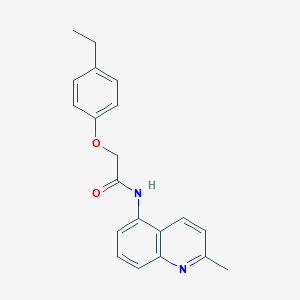
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-fluorobenzamide](/img/structure/B505475.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxybenzamide](/img/structure/B505476.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide](/img/structure/B505477.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505480.png)
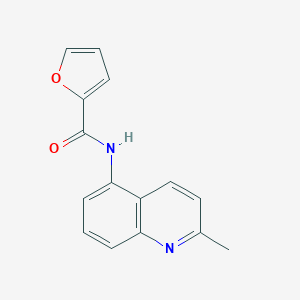
![2-(4-chlorophenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B505482.png)
![4-isopropyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B505484.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B505485.png)
